molecular formula C8H9BF3KO B13470305 Potassium trifluoro(3-methoxy-2-methylphenyl)borate

Potassium trifluoro(3-methoxy-2-methylphenyl)borate

Cat. No.: B13470305
M. Wt: 228.06 g/mol
InChI Key: YOBHZPGPGVMTIL-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, making them suitable for a wide range of applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of potassium trifluoro(3-methoxy-2-methylphenyl)boranuide often involves large-scale batch processes. These processes utilize automated reactors to maintain precise control over reaction parameters such as temperature, pH, and reagent concentrations. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

    Biology: This compound is employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium trifluoro(3-methoxy-2-methylphenyl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide stands out due to its unique combination of a trifluoroborate group with a 3-methoxy-2-methylphenyl moiety. This structure imparts enhanced stability and reactivity, making it particularly valuable in complex organic synthesis and industrial applications .

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxy-2-methylphenyl)boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-6-7(9(10,11)12)4-3-5-8(6)13-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

YOBHZPGPGVMTIL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=CC=C1)OC)C)(F)(F)F.[K+]

Origin of Product

United States

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